molecular formula C14H16ClNO B1283135 [2-(Benzyloxy)phenyl]methanamine hydrochloride CAS No. 76813-80-4

[2-(Benzyloxy)phenyl]methanamine hydrochloride

Cat. No. B1283135
CAS RN: 76813-80-4
M. Wt: 249.73 g/mol
InChI Key: WIBRTIIDPUUXJU-UHFFFAOYSA-N
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Description

“[2-(Benzyloxy)phenyl]methanamine hydrochloride” is a synthetic compound with the molecular formula C14H16ClNO . It is commonly used as a reagent in scientific research.


Molecular Structure Analysis

The molecular weight of “[2-(Benzyloxy)phenyl]methanamine hydrochloride” is 249.74 g/mol. The InChI code for this compound is 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .


Physical And Chemical Properties Analysis

“[2-(Benzyloxy)phenyl]methanamine hydrochloride” has a molecular weight of 249.74 g/mol. The InChI code for this compound is 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .

Scientific Research Applications

Catalytic Applications in Chemistry

  • [2-(Benzyloxy)phenyl]methanamine hydrochloride has been used in the synthesis of palladacycles, which have shown promising applications in catalysis. For instance, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds have demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity in red light to various cell lines and have been used for cellular imaging (Basu et al., 2014).

Synthesis of Urea and Thiourea Derivatives

  • Benzyloxyamines, which include [2-(Benzyloxy)phenyl]methanamine hydrochloride, have been prepared for conversion into urea and thiourea derivatives. These compounds have shown potential in the field of bacteriostats (Mckay et al., 1960).

Development of Antimicrobial Compounds

  • Derivatives of [2-(Benzyloxy)phenyl]methanamine hydrochloride have been synthesized and evaluated for their antimicrobial properties. These compounds have shown a variable degree of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Use in Metal Complex Synthesis

  • Compounds like N-(2(diphenylphosphino) benzylidene) (phenyl) methanamine have been used to synthesize new palladium(II) and platinum(II) metal complexes. These complexes have been tested as potential catalysts in reactions like Heck and Suzuki cross-coupling (Chiririwa et al., 2013).

properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBRTIIDPUUXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzyloxy)phenyl]methanamine hydrochloride

CAS RN

76813-80-4
Record name [2-(benzyloxy)phenyl]methanamine hydrochloride
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